![molecular formula C11H16O B12599474 1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one CAS No. 606490-87-3](/img/structure/B12599474.png)
1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one is a chemical compound with the molecular formula C10H16O. It is a bicyclic ketone with a unique structure that includes a bicyclo[2.2.1]heptane ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common method involves the oxidation of borneol or isoborneol using oxidizing agents such as chromic acid or sodium hypochlorite. The reaction typically takes place under controlled conditions to ensure the formation of the desired ketone .
Industrial Production Methods
In industrial settings, camphor is often produced from turpentine oil, which is derived from the distillation of pine resin. The turpentine oil is subjected to a series of chemical reactions, including isomerization and oxidation, to yield camphor. This process is efficient and allows for large-scale production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form camphoric acid.
Reduction: Reduction of camphor can yield borneol or isoborneol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Grignard reagents, organolithium compounds.
Major Products Formed
Camphoric Acid: Formed through oxidation.
Borneol/Isoborneol: Formed through reduction.
Various Substituted Camphor Derivatives: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its antimicrobial and insecticidal properties.
Medicine: Used in topical formulations for its analgesic and anti-inflammatory effects.
Industry: Employed in the production of fragrances, flavorings, and plasticizers.
Mécanisme D'action
The mechanism of action of 1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. In biological systems, camphor can modulate ion channels, particularly the transient receptor potential (TRP) channels, which are involved in sensory perception. This modulation leads to its analgesic and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one can be compared with other similar compounds, such as:
Borneol: A reduction product of camphor with similar applications.
Isoborneol: Another reduction product with similar properties.
Camphoric Acid: An oxidation product with different chemical properties.
These compounds share the bicyclo[2.2.1]heptane ring system but differ in their functional groups and reactivity, highlighting the unique properties of camphor .
Propriétés
Numéro CAS |
606490-87-3 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
1,7,7-trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H16O/c1-7-6-11(4)9(12)5-8(7)10(11,2)3/h8H,1,5-6H2,2-4H3 |
Clé InChI |
LPKWGQXZFZTOLT-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CC(=O)C1(CC2=C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12599404.png)
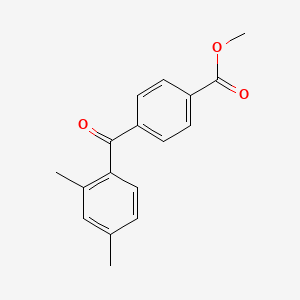
![2,2,2-Trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate](/img/structure/B12599418.png)
![N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B12599426.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone](/img/structure/B12599427.png)
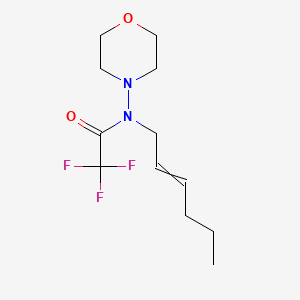
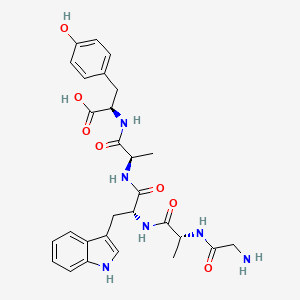
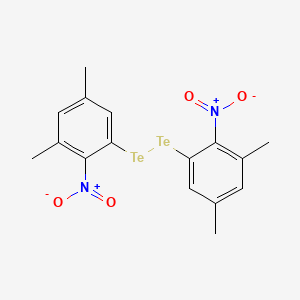
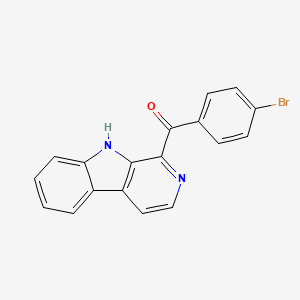
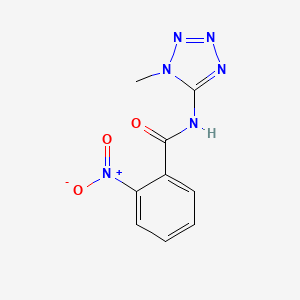
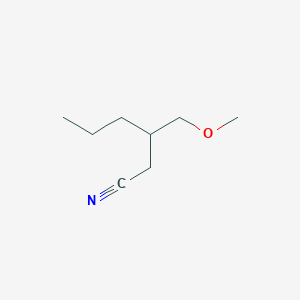
![4,4'-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline]](/img/structure/B12599479.png)
![5,5'-Bis[2-(4-iodophenyl)ethenyl]-2,2'-bithiophene](/img/structure/B12599481.png)
